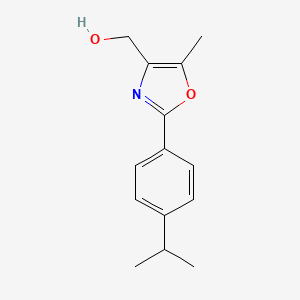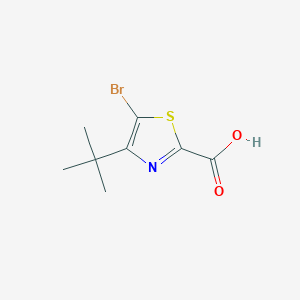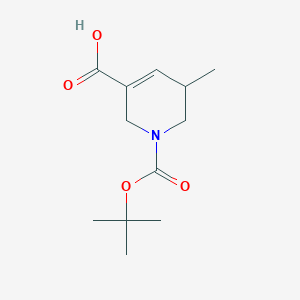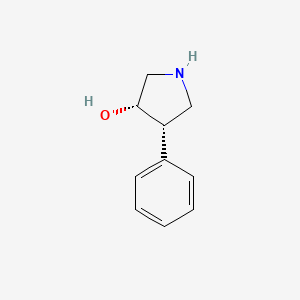![molecular formula C8H12ClNOS B13323590 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound with the molecular formula C8H11NOS·HCl. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of the methoxy group and the amine hydrochloride makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted cyclopentadiene with sulfur-containing reagents to form the thiophene ring. The subsequent amination and hydrochloride formation are achieved through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity, with stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiophene derivatives, sulfoxides, sulfones, and substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-3-amine
- 2-Methoxy-4H-cyclopenta[b]thiophene
Uniqueness
2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H12ClNOS |
|---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
2-methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c1-10-8-7(9)5-3-2-4-6(5)11-8;/h2-4,9H2,1H3;1H |
InChI Key |
UMQRIWBBKMDZBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(S1)CCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)


![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)






![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)
![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)

